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molecular formula C12H8O4 B154413 2-Acetoxy-1,4-naphthoquinone CAS No. 1785-65-5

2-Acetoxy-1,4-naphthoquinone

Cat. No. B154413
M. Wt: 216.19 g/mol
InChI Key: QHISPATYFAPAKC-UHFFFAOYSA-N
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Patent
US07842840B2

Procedure details

595 g (5.89 moles) of triethylamine are added dropwise in 30 minutes to a suspension of 500 g (2.87 moles) of 2-hydroxy-1,4-naphthoquinone (lawsone) in 2200 ml of ethyl acetate, cooled to +5° C., maintaining the temperature below +10° C. At the end of the dripping a dark red solution is obtained. The solution is kept at +5-10° C. for 30 minutes. 550 g (5.39 moles) of acetic anhydride are added dropwise in 30 minutes, maintaining the temperature between +5 and +10° C. At the end of the dripping, the mixture is left under agitation at +5° C. for 4 hours. The solid is filtered and washed with a mixture of 250 ml of ethyl acetate and 250 ml of hexane pre-cooled to +5° C. The damp product is dried at +40° C. at reduced pressure for 6 hours providing 496 g (yield 80%) of 2-acetoxy-1,4-naphthoquinone (acetyl-lawsone) as a yellow solid with melting point −131°-134° C.
Quantity
595 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[C:10](=[O:20])[C:11]2[C:16]([C:17](=[O:19])[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2.[C:21](OC(=O)C)(=[O:23])[CH3:22]>C(OCC)(=O)C>[C:21]([O:8][C:9]1[C:10](=[O:20])[C:11]2[C:16]([C:17](=[O:19])[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
595 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 g
Type
reactant
Smiles
OC=1C(C2=CC=CC=C2C(C1)=O)=O
Name
Quantity
2200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
550 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below +10° C
CUSTOM
Type
CUSTOM
Details
At the end of the dripping a dark red solution is obtained
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between +5 and +10° C
WAIT
Type
WAIT
Details
At the end of the dripping, the mixture is left under agitation at +5° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with a mixture of 250 ml of ethyl acetate and 250 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to +5° C
CUSTOM
Type
CUSTOM
Details
The damp product is dried at +40° C. at reduced pressure for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 496 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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